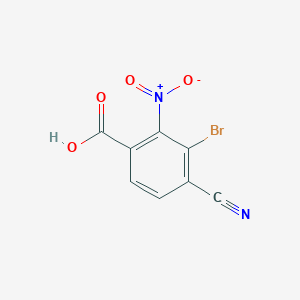

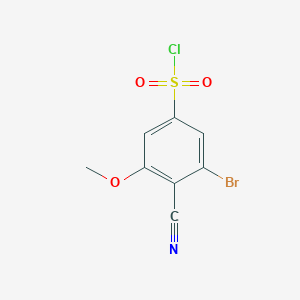

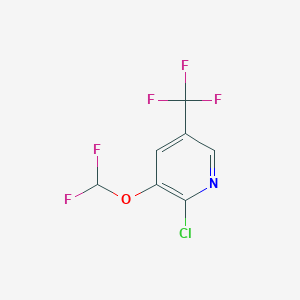

![molecular formula C9H17ClFNO B1484879 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride CAS No. 2097958-91-1](/img/structure/B1484879.png)

3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidines has been a topic of interest in recent research. One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride are not fully detailed in the current search results. It is known that it has a molecular weight of 209.69 g/mol. For a comprehensive analysis of its physical and chemical properties, more specific data such as solubility, melting point, boiling point, and spectral data would be required.Applications De Recherche Scientifique

Antibacterial Agents

A significant application of compounds related to 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride is in the development of antibacterial agents. Studies have explored the synthesis and properties of various azetidinylquinolones, which are compounds containing an azetidine moiety. These compounds have shown promising antibacterial activity, with specific configurations of the azetidine and oxazine rings being critical for increased in vitro activity and oral efficacy (Frigola et al., 1995), (Frigola et al., 1994).

Neurokinin-1 Receptor Antagonists

Another application is in the development of neurokinin-1 receptor antagonists. These compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, have been identified as having high affinity and long central duration of action, making them potential candidates for clinical administration in conditions like emesis and depression (Harrison et al., 2001).

Antimicrobial Activity

Research on Schiff’s base, azetidinones, and thiazolidinones has demonstrated antimicrobial potency, indicating that compounds with azetidine structures, including variants of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride, could be effective in antimicrobial applications (Mistry et al., 2016).

Antiviral Activity

Compounds like 2-(1-Adamantyl)-2-methyl-azetidines, which share structural similarities with 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride, have been tested for antiviral activity against influenza A, demonstrating the potential of azetidine derivatives in antiviral treatments (Zoidis et al., 2003).

Orientations Futures

The future directions for the use and study of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride are not specified in the current search results. Given its classification as an azetidine, it may have potential applications in medicinal chemistry and drug discovery, as azetidines have been gaining prominence as saturated building blocks in these fields .

Propriétés

IUPAC Name |

3-fluoro-3-(oxan-4-ylmethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO.ClH/c10-9(6-11-7-9)5-8-1-3-12-4-2-8;/h8,11H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXQDVRZFZTGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2(CNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)

![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)